Home > Products > Screening Compounds P118462 > 1-Azaspiro[3.3]heptane oxalate
1-Azaspiro[3.3]heptane oxalate - 51392-72-4

1-Azaspiro[3.3]heptane oxalate

Catalog Number: EVT-1762838
CAS Number: 51392-72-4
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Azaspiro[3.3]heptane, often isolated as its oxalate salt, is a bicyclic organic compound featuring a spirocyclic structure where a nitrogen-containing azetidine ring shares a single carbon atom (the spiro atom) with a cyclobutane ring []. This unique structure makes it a valuable building block in organic synthesis and a potential bioisostere for piperidine, a six-membered heterocyclic ring commonly found in various pharmaceuticals [, , ].

1-Azaspiro[3.3]heptane

  • Compound Description: This compound serves as the free base form of 1-Azaspiro[3.3]heptane oxalate. It is a bicyclic amine characterized by a spirocyclic structure, where a nitrogen atom bridges two cyclobutane rings. This compound exhibits potential as a bioisostere for piperidine, a common structural motif found in various drugs. []

Piperidine

  • Relevance: 1-Azaspiro[3.3]heptane, and by extension its oxalate salt, is investigated as a potential bioisostere for piperidine. [] Bioisosteres are chemical groups with similar physicochemical properties that can often replace each other in drug design while potentially improving pharmacological profiles.

Bupivacaine analogue containing 1-Azaspiro[3.3]heptane

  • Compound Description: This analogue is a derivative of the local anesthetic drug Bupivacaine, where the piperidine ring in Bupivacaine is replaced with the 1-Azaspiro[3.3]heptane moiety. Importantly, this new analogue demonstrates high anesthetic activity. []
  • Relevance: This analogue highlights the successful application of 1-Azaspiro[3.3]heptane as a bioisostere for piperidine in drug design, validating its potential in creating novel compounds with improved or comparable biological activities. []

2-Oxa-6-azaspiro[3.3]heptane

  • Compound Description: This compound is another spirocyclic amine, structurally similar to 1-Azaspiro[3.3]heptane but with an oxygen atom replacing a methylene group in one of the cyclobutane rings. It is often isolated as an oxalate or sulfonate salt for stability and solubility reasons. []
  • Relevance: Both 2-Oxa-6-azaspiro[3.3]heptane and 1-Azaspiro[3.3]heptane belong to the azaspiro[3.3]heptane class of compounds, sharing the characteristic spirocyclic structure with two cyclobutane rings. The presence of an oxygen atom in 2-Oxa-6-azaspiro[3.3]heptane introduces a heteroatom into the ring system, potentially influencing its chemical reactivity and biological properties. [, ]

6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • Compound Description: This compound serves as a key intermediate in the synthesis of TBI-223, a promising drug candidate for treating tuberculosis. []

2-Azaspiro[3.3]heptane-1-carboxylic acid

  • Compound Description: This compound introduces a carboxylic acid functionality to the 2-position of the azaspiro[3.3]heptane core. It's considered a bioisostere of pipecolic acid, a non-proteinogenic amino acid. Derivatives of this compound have been explored for drug design due to their diverse functional group possibilities. []

7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid

  • Compound Description: This compound is an expanded analogue of 2-Azaspiro[3.3]heptane-1-carboxylic acid. It features a larger ring system, incorporating an oxygen atom in the 7-position. Similar to its smaller counterpart, it's also explored as a pipecolic acid bioisostere and derivatized for drug design applications. []

2-Oxa-1-azabicyclo[3.2.0]heptanes

  • Compound Description: This class of compounds represents a unique variation of the azaspiro[3.3]heptane motif, incorporating a fused four-membered azetidine ring. They are synthesized via photocatalytic [2+2] cycloaddition reactions and offer a novel approach to expanding the chemical diversity of azaspiro compounds. []
  • Relevance: While structurally distinct from 1-Azaspiro[3.3]heptane, the 2-Oxa-1-azabicyclo[3.2.0]heptanes highlight the ongoing exploration of modifying and expanding upon the azaspiro[3.3]heptane scaffold to access novel chemical space and potentially uncover new biological activities. []

1-Substituted 2-Azaspiro[3.3]heptanes

  • Compound Description: This category encompasses a range of derivatives where the nitrogen atom of the azaspiro[3.3]heptane core is substituted with various groups. This substitution pattern is significant as it mimics the 2-substituted piperidine core found in numerous FDA-approved drugs, prompting their exploration as potential drug candidates. [, ]

1-Substituted 2-Azaspiro[3.4]octane and 1-Substituted 2-Azaspiro[3.5]nonane

  • Compound Description: These compounds represent expanded analogues of the 1-substituted 2-Azaspiro[3.3]heptanes, featuring larger spirocyclic ring systems. Despite the increased ring size, they retain the key structural features of the azaspiro[3.3]heptane core and are synthesized using similar methodologies. []
Overview

1-Azaspiro[3.3]heptane oxalate is a heterocyclic compound characterized by a unique spirocyclic structure, which is significant in medicinal chemistry and organic synthesis. This compound is often utilized as a building block for various chemical syntheses and has garnered attention due to its interesting chemical properties. Its molecular weight is approximately 288.3 g/mol, and it is primarily used in research and development contexts, particularly in the pharmaceutical industry where it serves as a structural surrogate for morpholine in drug-like molecules.

Source and Classification

1-Azaspiro[3.3]heptane oxalate can be classified under the category of spirocyclic compounds, which are known for their distinctive geometric configurations. The oxalate form of this compound is typically derived from the reaction of 1-azaspiro[3.3]heptane with oxalic acid, resulting in the formation of its oxalate salt. This compound is also related to other derivatives such as 2-Oxa-6-azaspiro[3.3]heptane oxalate, which share similar structural features but differ in substituents and functional groups .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-azaspiro[3.3]heptane oxalate generally involves several key steps:

  1. Starting Materials: The process often begins with tribromo-pentaerythritol, which undergoes cyclization reactions under basic conditions with p-toluenesulfonamide to form an N-tosylated intermediate.
  2. Deprotection: The tosyl group is then removed using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the final oxalate salt.
  3. Yield and Scalability: This method has been reported to yield the desired product in high purity (approximately 81% yield) on a small scale, although scalability can be challenging due to the removal of magnesium salts during filtration processes .
  • Step 1: Cyclization of tribromo-pentaerythritol with p-toluenesulfonamide.
  • Step 2: Deprotection via sonication with magnesium turnings.
  • Step 3: Formation of oxalate salt through treatment with oxalic acid.
Molecular Structure Analysis

Structure and Data

The molecular structure of 1-azaspiro[3.3]heptane oxalate features a spirocyclic arrangement that includes nitrogen and oxygen atoms within its framework. The InChI representation for this compound is:

InChI 1S 2C5H9NO C2H2O4 c2 1 2 7 5 1 3 6 4 5 3 1 4 2 5 6 h2 6H 1 4H2 H 3 4 H 5 6 \text{InChI 1S 2C5H9NO C2H2O4 c2 1 2 7 5 1 3 6 4 5 3 1 4 2 5 6 h2 6H 1 4H2 H 3 4 H 5 6 }

This structure allows for potential interactions with biological receptors due to its unique spatial configuration, making it an attractive candidate for drug design .

Chemical Reactions Analysis

Reactions and Technical Details

1-Azaspiro[3.3]heptane oxalate can participate in various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate to yield different oxidation products.
  • Reduction: Reduction reactions utilizing lithium aluminum hydride can modify functional groups within the compound.
  • Substitution: The spiro structure allows for nucleophilic substitution reactions where functional groups can be replaced by others.

The choice of reagents and reaction conditions significantly impacts the outcomes, including product yields and selectivity .

Mechanism of Action

Process and Data

The mechanism of action for 1-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets within biological systems. The spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, making it valuable in drug development contexts where precise targeting of molecular pathways is crucial .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-azaspiro[3.3]heptane oxalate include:

  • Molecular Weight: Approximately 288.3 g/mol
  • Appearance: Typically appears as a solid or crystalline substance.

Chemical properties include:

  • Solubility: Generally soluble in polar solvents due to its functional groups.
  • Reactivity: Exhibits reactivity typical of spirocyclic compounds, including susceptibility to oxidation and substitution reactions.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry .

Applications

Scientific Uses

1-Azaspiro[3.3]heptane oxalate has several important applications:

  • Medicinal Chemistry: Serves as a building block for developing new drug candidates targeting specific biological pathways.
  • Organic Synthesis: Utilized as an intermediate in synthesizing complex organic molecules.
  • Biological Research: Its unique structure aids in studying biological interactions and mechanisms.
Synthetic Methodologies for 1-Azaspiro[3.3]heptane Oxalate

Cyclization Strategies for Spirocyclic Core Assembly

The assembly of the strained spiro[3.3]heptane core represents a significant synthetic challenge due to the high energy barrier associated with forming the spiro-conjugated azetidine ring system. Two predominant cyclization strategies have emerged for constructing the 1-azaspiro[3.3]heptane framework. The first approach utilizes double alkylation reactions where commercially available tribromoneopentyl alcohol (TBNPA) serves as the foundational precursor. Treatment of TBNPA with nitrogen nucleophiles under optimized Schotten-Baumann conditions facilitates simultaneous ring closure to form both the azetidine and oxetane rings in a single operation [3] [4]. This route achieves ring formation through a hydroxide-facilitated alkylation process, where hydroxide activation enhances the nucleophilicity of the amine component, enabling cyclization even with weakly nucleophilic aromatic amines [3].

The second major strategy employs protected amine approaches to overcome reactivity limitations. Carreira's method involves cyclization of TBNPA with p-toluenesulfonamide to yield an N-tosyl protected intermediate, followed by deprotection using magnesium turnings in methanol [4]. However, this method suffers from filtration challenges during the deprotection step, reducing scalability. Improved protocols substitute tosyl with benzyl protecting groups, where ring closure with benzylamine followed by catalytic hydrogenolysis (Pd/C, 5 bar H₂) affords the free spirocyclic amine in 60% yield over two steps [4]. This benzyl-based route demonstrates superior scalability compared to the tosyl analog, though introduces palladium cost considerations for industrial applications.

Table 1: Comparison of Cyclization Methods for 1-Azaspiro[3.3]heptane Core Synthesis

MethodKey ReagentDeprotection ConditionsYield (%)Scalability Limitations
Double AlkylationNaOH (aq)Not applicable87Requires polar aprotic solvents
Tosyl Protectionp-ToluenesulfonamideMg⁰/MeOH, sonication35-45Sluggish filtration, low yields
Benzyl ProtectionBenzylaminePd/C (5 bar H₂), AcOH60 (2 steps)Palladium cost and availability
4-Methoxybenzyl (PMB)4-MethoxybenzylaminePd/C, H₂, AcOH56Similar to benzyl route

Oxalate Salt Formation: Mechanistic Insights and Solubility Optimization

The conversion of the free amine base to its oxalate salt serves dual purposes: stabilization of the reactive azetidine nitrogen and crystallization-induced purification. Mechanistically, oxalate salt formation proceeds via proton transfer from oxalic acid to the sp³-hybridized nitrogen, followed by directional hydrogen bonding that organizes the crystal lattice. This process exhibits strong pH dependence, with optimal salt formation occurring between pH 3.5-4.2, where the azetidine exists predominantly as its ammonium form while oxalic acid remains partially dissociated [4].

Solubility limitations present significant processing challenges. The oxalate salt demonstrates slight aqueous solubility (1.2 mg/mL at 20°C) and poor organic solvent compatibility, restricting reaction conditions to highly polar aprotic solvents like DMSO or DMF [4]. Thermal analysis reveals the oxalate salt suffers from low thermostability with exothermic decomposition onset at 145°C and significant heat release exceeding 1000 J/g [4]. To mitigate these issues, researchers have developed optimized crystallization protocols employing anti-solvent precipitation using methanol/MTBE systems, achieving purity >99% while minimizing thermal exposure. These protocols carefully control crystallization kinetics to prevent amorphous solid formation, which compromises both stability and purity [4].

Industrial-Scale Synthesis Challenges and Yield Optimization

Scale-up of 1-azaspiro[3.3]heptane oxalate production faces three primary challenges: thermal instability, costly purification, and hazardous intermediate handling. The exothermic decomposition risk necessitates specialized reactor systems with enhanced heat transfer capabilities and controlled dosing protocols, particularly during the oxalate salt formation step [4]. Process safety assessments reveal adiabatic temperature rise potential exceeding 80°C under worst-case scenarios, requiring robust temperature control strategies.

Purification challenges stem from the polar impurities generated during cyclization, which exhibit similar solubility profiles to the product. Traditional distillation of intermediates is complicated by the thermal sensitivity of bromomethyl precursors like 3,3-bis(bromomethyl)oxetane (BBMO). Advanced approaches implement short-path distillation under reduced pressure (0.1-0.5 mmHg) with minimal holdup time, achieving 72% recovery at >95% purity [3]. The ring-closure step optimization demonstrates that phase-transfer catalysis (TBAI, 0.1 equiv) in diglyme at 80°C with aqueous NaOH enhances yield to 85% on 100g scale by improving base solubility and anion exchange kinetics [3]. This optimized procedure eliminates expensive cesium carbonate while maintaining high conversion efficiency.

Table 2: Scale-Up Process Parameters and Optimization Outcomes

Process StepLab Scale Yield100g Scale YieldKey OptimizationPurity Achieved
BBMO Synthesis65%72%Short-path distillation optimization>95%
Ring Closure (Base Case)49% (Cs₂CO₃)Not applicableCesium carbonate elimination>99% (HPLC)
Ring Closure (Optimized)85%87%TBAI catalysis in diglyme/NaOH>99% (HPLC)
Oxalate Crystallization78%82%Anti-solvent (MeOH/MTBE) crystallization>99.5%

Alternative Salt Forms: Sulfonate vs. Oxalate Comparative Studies

Investigations into alternative salt forms address the oxalate salt's limitations in stability and solubility. Systematic screening identified sulfonate salts as superior alternatives, particularly camphorsulfonate, p-toluenesulfonate, and naphthalene-1,5-disulfonate derivatives. The naphthalene-1,5-disulfonate salt demonstrates exceptional stability improvements, maintaining integrity after 12 weeks at 40°C/75% relative humidity, while the oxalate salt decomposes >15% under identical conditions [4]. This enhanced stability originates from the rigid polycyclic anion that forms a stable crystalline lattice resistant to humidity-induced phase changes.

Solubility profiles reveal substantial improvements for sulfonate salts in pharmaceutically relevant solvents. The tosylate salt exhibits 12-fold greater solubility in methanol (24 mg/mL vs. 2 mg/mL for oxalate) and 8-fold improvement in acetonitrile, enabling broader reaction condition options [4]. The camphorsulfonate salt uniquely combines high solubility with chirality-induced crystallization advantages, though introduces molecular weight penalties. Salt formation efficiency varies significantly, with oxalate precipitating spontaneously from methanol, while sulfonates require controlled crystallization via solvent evaporation.

Table 3: Comparative Properties of 1-Azaspiro[3.3]heptane Salt Forms

PropertyOxalateTosylateCamphorsulfonateNaphthalenedisulfonate
Solubility in MeOH (mg/mL)2.024.118.79.5
Thermal Decomposition Onset145°C178°C185°C192°C
HygroscopicityHighModerateLowVery low
Storage Stability4 weeks (RT)>12 weeks (RT)>12 weeks (RT)>12 weeks (40°C/75% RH)
Molecular Weight Increase1.34x2.01x2.98x2.87x

The counterion bulkiness in sulfonate salts significantly influences crystallinity and melting behavior. While oxalate produces a dense crystalline lattice, the sterically demanding camphorsulfonate anion creates internal voids that enhance dissolution kinetics but reduce density. Pharmaceutical processing considerations favor the tosylate salt for direct compression applications due to its optimal flow properties, while the disulfonate demonstrates advantages in long-term storage stability for API intermediate stockpiling [4]. These alternative salt forms expand synthetic utility beyond the constraints of oxalate chemistry, particularly for nucleophilic substitutions requiring non-polar media.

Comprehensive Compound Index

Properties

CAS Number

51392-72-4

Product Name

1-Azaspiro[3.3]heptane oxalate

IUPAC Name

1-azaspiro[3.3]heptane;oxalic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C6H11N.C2H2O4/c1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)

InChI Key

DTRPZGPEQYYHHU-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCN2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC2(C1)CCN2.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.